molecular formula C16H24N4O2 B2380638 (1-Methylpiperidin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421493-41-5

(1-Methylpiperidin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone

Katalognummer: B2380638
CAS-Nummer: 1421493-41-5
Molekulargewicht: 304.394
InChI-Schlüssel: CZXFHAXDAGAZPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Methylpiperidin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. Compounds featuring a methanone bridge linking piperidine rings and a pyrimidine moiety are frequently investigated as potential kinase inhibitors . Kinase inhibition is a crucial therapeutic strategy in oncology, with research focused on overcoming drug resistance and tumor metastasis . The structure of this compound, which incorporates a (1-methylpiperidin-3-yl) group connected to a (4-(pyrimidin-2-yloxy)piperidine) system, is analogous to other patented small molecules evaluated for their activity against various kinase targets . Based on its molecular framework, this compound is intended for use in biochemical assays and high-throughput screening to establish structure-activity relationships (SAR) and identify lead candidates for further optimization . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Eigenschaften

IUPAC Name

(1-methylpiperidin-3-yl)-(4-pyrimidin-2-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-19-9-2-4-13(12-19)15(21)20-10-5-14(6-11-20)22-16-17-7-3-8-18-16/h3,7-8,13-14H,2,4-6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXFHAXDAGAZPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)N2CCC(CC2)OC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpiperidin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrimidine moiety: This step often involves nucleophilic substitution reactions where a pyrimidine derivative reacts with a piperidine intermediate.

    Final coupling: The two moieties are coupled under specific conditions, often involving catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Methylpiperidin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: m-CPBA in an organic solvent like dichloromethane.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products depend on the specific reactions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(1-Methylpiperidin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1-Methylpiperidin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural motifs with three analogs synthesized in a study focused on RBP4 antagonists (). Below is a detailed comparison of their structural features, physicochemical properties, and synthetic pathways:

Table 1: Structural and Physicochemical Comparison

Property Target Compound Compound 72 Compound 74 Compound 75
Core Structure Piperidin-1-yl and pyrimidin-2-yloxy Imidazo[1,2-b]pyridazin-2-yl 6-Methylimidazo[1,2-b]pyridazin-2-yl 6-Methoxyimidazo[1,2-b]pyridazin-2-yl
Substituents 1-Methylpiperidin-3-yl, pyrimidin-2-yloxy 4-(2-(Trifluoromethyl)phenyl)piperidin 4-(2-(Trifluoromethyl)phenyl)piperidin 4-(2-(Trifluoromethyl)phenyl)piperidin
Melting Point Not reported 133–135°C Not reported Not reported
HPLC Purity Not reported 99.6% Not reported Not reported
Retention Time (tR) Not reported 9.5 min Not reported Not reported

Key Observations

Structural Divergence: The target compound replaces the imidazo[1,2-b]pyridazine core (compounds 72, 74, 75) with a pyrimidin-2-yloxy group. The trifluoromethyl phenyl group in analogs 72–75 is absent in the target compound, replaced by a pyrimidin-2-yloxy moiety. This change may reduce hydrophobicity compared to the CF3-substituted analogs.

Synthetic Pathways: Analogs 72–75 were synthesized via HBTU-mediated coupling of carboxylic acids with piperidine derivatives, followed by functionalization (e.g., methylation or methoxylation) .

Physicochemical Properties :

  • Compound 72 exhibited high purity (99.6%) and a moderate retention time (9.5 min), suggesting favorable chromatographic behavior . The target compound’s pyrimidine-oxygen linkage may enhance polarity, possibly reducing retention time compared to CF3-containing analogs.

Biologische Aktivität

(1-Methylpiperidin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone, identified by the CAS number 1421493-41-5, is a complex organic compound featuring piperidine and pyrimidine moieties. These structural components are prevalent in numerous bioactive molecules, contributing to the compound's potential pharmacological applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic uses.

Chemical Structure and Properties

The compound consists of two key structural elements:

  • Piperidine Ring : A six-membered ring containing nitrogen, known for its role in various pharmacological agents.
  • Pyrimidine Moiety : A six-membered ring with two nitrogen atoms, often involved in nucleic acid metabolism and as a target for drug design.

These features enhance the compound's ability to interact with biological targets due to their chemical reactivity and stability under physiological conditions.

The mechanism of action for (1-Methylpiperidin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone primarily involves interactions with specific biological targets such as:

  • Enzymes : The compound may inhibit or modulate enzyme activity, which can affect metabolic pathways.
  • Receptors : Interaction with various receptors could lead to changes in cellular signaling pathways.

Research is ongoing to elucidate the precise molecular interactions and pathways influenced by this compound.

Antitumor Activity

Recent studies have indicated that piperidine derivatives exhibit significant antitumor properties. For example:

  • Case Study : A series of synthesized piperidine derivatives demonstrated potent inhibitory effects on cancer cell lines, suggesting that (1-Methylpiperidin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone may have similar effects due to its structural similarities .

Anti-inflammatory Effects

Pyrimidine-containing compounds are often investigated for their anti-inflammatory capabilities. Preliminary data suggest that this compound could modulate inflammatory responses by targeting specific pathways involved in inflammation .

Synthetic Routes and Research Applications

The synthesis of (1-Methylpiperidin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions:

  • Formation of Piperidine Ring : Cyclization reactions using appropriate precursors.
  • Introduction of Pyrimidine Moiety : Nucleophilic substitution reactions.
  • Final Coupling : Catalytic coupling under controlled conditions .

This compound serves as a valuable building block in medicinal chemistry, facilitating the development of more complex pharmaceuticals.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Biological Activity
(1-benzoylpiperidin-3-yl)methanolPiperidine-basedAntitumor
(5-methylpyrimidin-2-yl)methylaminePyrimidine-basedAntimicrobial
(1-Methylpiperidin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanonePiperidine + PyrimidineAntitumor, Anti-inflammatory

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (1-Methylpiperidin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine and pyrimidine rings. Key steps include:

  • Coupling Reactions : Amide bond formation between substituted piperidine and pyrimidine intermediates under conditions like refluxing in ethanol or DMF ().

  • Protection/Deprotection : Use of protecting groups (e.g., Boc) for amine functionalities to prevent side reactions ().

  • Optimization : Reaction parameters (temperature, solvent, catalysts) must be carefully controlled. For example, column chromatography or recrystallization is critical for isolating the final product with ≥95% purity ().

  • Characterization : Confirm structure via 1^1H/13^{13}C NMR, HRMS, and IR spectroscopy ().

    Table 1 : Example Reaction Conditions for Key Steps

    StepReagents/ConditionsYield (%)Purification Method
    Amide CouplingDMF, DCC, RT, 24h65-75Column Chromatography (SiO₂, EtOAc/Hexane)
    DeprotectionTFA/DCM, 0°C to RT85Rotary Evaporation

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer :

  • Spectroscopic Techniques : 1^1H NMR (to confirm methyl and pyrimidine protons) and 13^{13}C NMR (to verify carbonyl and quaternary carbons) ().
  • Mass Spectrometry : HRMS ensures molecular weight matches theoretical values (e.g., [M+H]+ calculated for C₁₇H₂₃N₃O₂: 302.1864) ().
  • X-ray Crystallography : Optional for absolute configuration determination if single crystals are obtainable ().

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Lab coat, nitrile gloves, and safety goggles ().
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates ().
  • Storage : Keep in airtight containers at -20°C, away from oxidizing agents ().

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases) or receptors. The pyrimidine moiety may act as a hydrogen bond acceptor, while the piperidine ring contributes to lipophilic interactions ().
  • Pharmacophore Mapping : Identify key structural features (e.g., methanone bridge) for target selectivity ().
  • ADMET Prediction : Tools like SwissADME assess bioavailability and metabolic stability ().

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values in enzyme inhibition assays) ().
  • Orthogonal Assays : Confirm results using complementary techniques (e.g., SPR for binding affinity vs. cell-based viability assays) ().
  • Meta-Analysis : Cross-reference data from PubChem and ChEMBL to identify outliers ().

Q. How can the metabolic stability of this compound be improved for in vivo studies?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to the pyrimidine ring to reduce CYP450-mediated oxidation ().
  • Prodrug Design : Mask polar groups (e.g., methanone) with ester linkages to enhance bioavailability ().
  • In Vitro Microsomal Assays : Use liver microsomes to identify metabolic hotspots ().

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

  • Methodological Answer :

  • Reproducibility Checks : Verify purity of starting materials (e.g., HPLC-grade solvents) and reaction conditions ().
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization via unprotected amines) ().
  • Scale-Up Adjustments : Pilot reactions at 10 mg scale before scaling to gram quantities ().

Key Research Tools and Resources

  • Databases : PubChem (CID lookup, toxicity data) (), Reaxys (synthetic routes) ().
  • Software : Gaussian (DFT calculations), PyMOL (visualization) ().

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.